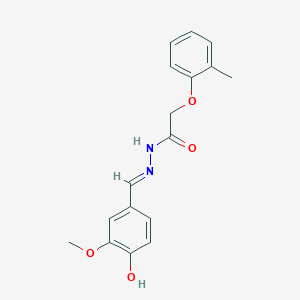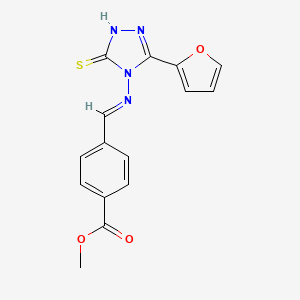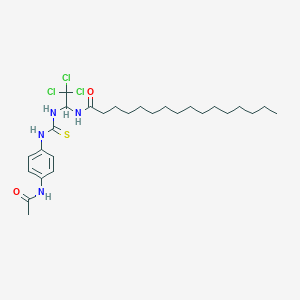
2-((1,1'-Biphenyl)-4-yloxy)-N'-cyclohexylidenepropanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1,1’-Biphenyl)-4-yloxy)-N’-cyclohexylidenepropanohydrazide is an organic compound that features a biphenyl moiety linked to a hydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1’-Biphenyl)-4-yloxy)-N’-cyclohexylidenepropanohydrazide typically involves the following steps:
Formation of the biphenyl ether: This can be achieved through a nucleophilic substitution reaction where 4-bromobiphenyl reacts with sodium phenoxide.
Hydrazide formation: The biphenyl ether is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Cyclohexylidene formation: Finally, the hydrazide is condensed with cyclohexanone under acidic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2-((1,1’-Biphenyl)-4-yloxy)-N’-cyclohexylidenepropanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl moiety, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: The major products would include carboxylic acids or ketones.
Reduction: The major product would be the corresponding amine.
Substitution: Products would include nitro or halogenated derivatives of the biphenyl moiety.
Aplicaciones Científicas De Investigación
2-((1,1’-Biphenyl)-4-yloxy)-N’-cyclohexylidenepropanohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-((1,1’-Biphenyl)-4-yloxy)-N’-cyclohexylidenepropanohydrazide involves its interaction with specific molecular targets. The biphenyl moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the hydrazide group can form covalent bonds with proteins, inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
2-(4-biphenyl)propionic acid: A compound with a similar biphenyl structure but different functional groups.
Uniqueness
2-((1,1’-Biphenyl)-4-yloxy)-N’-cyclohexylidenepropanohydrazide is unique due to its combination of a biphenyl moiety with a hydrazide group, which imparts specific chemical reactivity and biological activity not found in simpler biphenyl derivatives .
Propiedades
Número CAS |
302909-30-4 |
|---|---|
Fórmula molecular |
C21H24N2O2 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
N-(cyclohexylideneamino)-2-(4-phenylphenoxy)propanamide |
InChI |
InChI=1S/C21H24N2O2/c1-16(21(24)23-22-19-10-6-3-7-11-19)25-20-14-12-18(13-15-20)17-8-4-2-5-9-17/h2,4-5,8-9,12-16H,3,6-7,10-11H2,1H3,(H,23,24) |
Clave InChI |
QXDQIRNNRIRUSW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NN=C1CCCCC1)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11977271.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11977282.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-YL)methylidene]acetohydrazide](/img/structure/B11977283.png)
![(5Z)-2-Imino-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazolidin-4-one](/img/structure/B11977284.png)
![5'-Bromo-2-(4-bromophenyl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B11977290.png)


![N-(4-methoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11977311.png)
![3-(4-bromophenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11977318.png)
![methyl 4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B11977334.png)
![4-(7,9-Dichloro-5-cyclohexyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B11977335.png)

![5'-Bromo-9-chloro-2-(4-chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B11977343.png)
